4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol typically involves multiple steps. One common method starts with the bromination of a suitable pyridine precursor. The trifluoromethyl group can be introduced using a trifluoromethylating agent under controlled conditions. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the hydroxyl group.
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but lacks the hydroxyl group.
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The presence of the hydroxyl group at the 3rd position in 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol distinguishes it from its analogs. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9BrF3NO |
---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
4-bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,9(11,12)13)7-3-5(10)6(15)4-14-7/h3-4,15H,1-2H3 |
InChI Key |
PZDDTJFLOMGTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C(=C1)Br)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.